molecular formula C3H6ClNO B14433818 Formamide, N-(chloromethyl)-N-methyl- CAS No. 78357-38-7

Formamide, N-(chloromethyl)-N-methyl-

Cat. No.: B14433818
CAS No.: 78357-38-7
M. Wt: 107.54 g/mol
InChI Key: SFOPHQUYNPBUPF-UHFFFAOYSA-N
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Description

Formamide, N-(chloromethyl)-N-methyl- is a chemical compound with the molecular formula C3H6ClNO It is a derivative of formamide, where the hydrogen atoms are replaced by chloromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(chloromethyl)-N-methyl- can be synthesized through several methods. One common approach involves the reaction of formamide with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(chloromethyl)-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(chloromethyl)-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted formamides with various functional groups.

    Oxidation Reactions: The major products include aldehydes and carboxylic acids.

    Reduction Reactions: The major products are primary amines.

Scientific Research Applications

Formamide, N-(chloromethyl)-N-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Formamide, N-(chloromethyl)-N-methyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Formamide, N-(chloromethyl)-N-methyl- can be compared with other similar compounds, such as:

    Dimethylformamide (DMF): Unlike Formamide, N-(chloromethyl)-N-methyl-, DMF does not contain a chloromethyl group, making it less reactive in substitution reactions.

    N-Methylformamide: This compound lacks the chloromethyl group, resulting in different chemical reactivity and applications.

    Chloromethylformamide: This compound contains a chloromethyl group but lacks the additional methyl group, affecting its solubility and reactivity.

Properties

CAS No.

78357-38-7

Molecular Formula

C3H6ClNO

Molecular Weight

107.54 g/mol

IUPAC Name

N-(chloromethyl)-N-methylformamide

InChI

InChI=1S/C3H6ClNO/c1-5(2-4)3-6/h3H,2H2,1H3

InChI Key

SFOPHQUYNPBUPF-UHFFFAOYSA-N

Canonical SMILES

CN(CCl)C=O

Origin of Product

United States

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